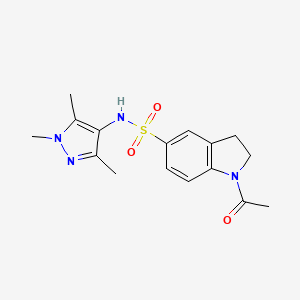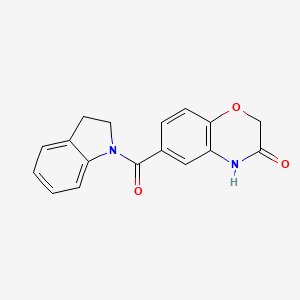
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2013 and has since been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one binds to the DNA-binding domain of RNA polymerase I and prevents it from binding to the rDNA promoter, thereby inhibiting transcription of rRNA. This leads to nucleolar stress and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. It has also been shown to be effective in preclinical models of various cancers, including those that are resistant to conventional chemotherapy. However, 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has limited solubility in water and requires the use of organic solvents for administration, which may limit its clinical use.
Zukünftige Richtungen
For 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one research include optimization of its pharmacokinetic and pharmacodynamic properties, identification of biomarkers that predict response to treatment, and development of combination therapies that enhance its efficacy. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one may also have potential use in other diseases, such as neurodegenerative disorders, where inhibition of RNA polymerase I transcription has been shown to have therapeutic effects.
Conclusion
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy in preclinical models of various cancers. Its selective mechanism of action and ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer treatment. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and identify biomarkers that predict response to treatment.
Synthesemethoden
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one involves a series of reactions starting with the condensation of 2-nitrophenylacetic acid with cyclohexanone to form 2-nitrophenylcyclohexyl ketone. This is followed by reduction of the nitro group to an amino group, and then cyclization with 2-chloro-3-formylquinoxaline to form 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to disruption of ribosome biogenesis and subsequent activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively in preclinical models of various cancers, including breast, ovarian, and hematological malignancies.
Eigenschaften
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPXHYXYGRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)




![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)